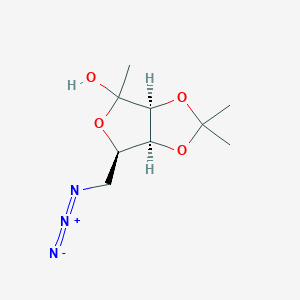
Ácido 9-hidroxinonanoico
Descripción general
Descripción
9-Hydroxynonanoic acid is an organic compound with the molecular formula C₉H₁₈O₃. It is a hydroxy fatty acid, specifically a nonanoic acid where one of the hydrogens of the terminal methyl group is replaced by a hydroxy group . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
9-Hydroxynonanoic acid has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of biodegradable polymers and surfactants .
- Biology: It serves as a precursor for the synthesis of various bioactive molecules .
- Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals .
- Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals .
Mecanismo De Acción
Target of Action
9-Hydroxynonanoic acid is an ω-hydroxy fatty acid . It primarily targets the respiratory system
Mode of Action
It is known that it interacts with the respiratory system . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
9-Hydroxynonanoic acid is involved in the biotransformation of renewable fatty acids into industrially relevant C9 chemicals . This process is facilitated by Baeyer-Villiger monooxygenase (BVMO)-based Escherichia coli biocatalysts
Result of Action
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be involved in the biotransformation of renewable fatty acids into industrially relevant oleochemicals
Cellular Effects
It is known that the compound can have an impact on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of 9-Hydroxynonanoic acid involves its interactions with various biomolecules at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these mechanisms are still being explored.
Metabolic Pathways
9-Hydroxynonanoic acid is likely involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for preparing 9-hydroxynonanoic acid involves the ozonolysis of vegetable oils, followed by reduction with sodium borohydride . The process typically includes the following steps:
Ozonolysis: Vegetable oils such as soybean oil or castor oil are subjected to ozonolysis in methanol and methylene chloride solution.
Industrial Production Methods: Industrial production of 9-hydroxynonanoic acid can also be achieved through whole-cell biotransformation using engineered Escherichia coli biocatalysts. These biocatalysts utilize Baeyer-Villiger monooxygenase to convert oleic acid derivatives into 9-hydroxynonanoic acid .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid or further oxidized to produce nonanedioic acid.
Reduction: The hydroxy group can be reduced to form nonanoic acid.
Lactonization: Under metal-catalyzed conditions, 9-hydroxynonanoic acid can be converted into lactones, such as 1,11-dioxacycloicosane-2,12-dione.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Lactonization: Metal catalysts such as palladium or platinum are used in the lactonization process.
Major Products:
- Nonanoic acid
- Nonanedioic acid
- 1,11-Dioxacycloicosane-2,12-dione
Comparación Con Compuestos Similares
- Nonanoic acid
- 9-Hydroxypelargonic acid
- 1,9-Nonanedioic acid
- 10-Hydroxydecanoic acid
Comparison: 9-Hydroxynonanoic acid is unique due to its specific hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to nonanoic acid, it has an additional hydroxy group, making it more versatile in chemical synthesis and industrial applications . Its ability to form lactones and other cyclic structures also sets it apart from similar compounds .
Propiedades
IUPAC Name |
9-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMICRBFKZNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191316 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-56-5 | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Hydroxyheptyloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYNONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV672SU12G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)



![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)


![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

